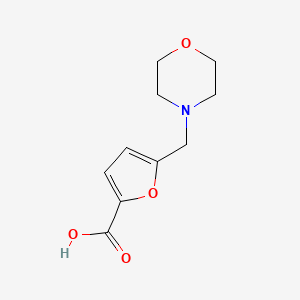

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11/h1-2H,3-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMWPNLDMTVPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342289 | |

| Record name | 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26095-36-3 | |

| Record name | 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26095-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aminofuran Precursor Synthesis and Functionalization

A notable approach to preparing aminofuran derivatives, which are precursors to compounds like this compound, involves multi-step sequences including bromination, dehalogenation, coupling reactions, and deprotection steps. However, traditional methods suffer from low atom economy and use of heavy metals and protecting groups, making them less economical and environmentally friendly.

A novel method described in US Patent US20230339876A1 improves on this by providing a more cost-effective and industrially scalable process for 4-aminofurans, which can be adapted for morpholin-4-ylmethyl substitution. This method avoids heavy metals and complex protecting groups, enhancing yield and purity.

Cross-Coupling and Functional Group Interconversion

In some synthetic schemes, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-type) are employed to construct the furan core or to attach aryl groups before morpholin-4-ylmethylation. Following this, reductive amination introduces the morpholine substituent.

For example, US Patent US8153629B2 describes a process involving palladium-catalyzed cross-coupling of boronic acids with aldehyde intermediates, followed by reductive amination to install morpholin-4-ylmethyl groups, which could be adapted to furan derivatives.

Detailed Preparation Procedure (Representative Example)

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 5-formylfuran-2-carboxylic acid | Starting from 2-furaldehyde or derivatives, oxidation or formylation reactions | 5-formylfuran-2-carboxylic acid intermediate | Precursor for reductive amination |

| 2 | Reductive amination | Morpholine, formaldehyde or equivalent; reducing agent (e.g., NaBH3CN) | This compound | Morpholin-4-ylmethyl group introduced at 5-position |

| 3 | Purification | Crystallization or chromatography | Pure target compound | High purity essential for applications |

Research Findings and Optimization Insights

Yield and Purity: Newer methods avoid heavy metals and protecting groups, improving atom economy and reducing purification complexity.

Industrial Scale-Up: The novel methods described in patents emphasize scalability, using milder conditions and fewer steps, which reduces cost and waste.

Regioselectivity: Morpholin-4-ylmethylation is achieved regioselectively via reductive amination, minimizing side reactions and maximizing yield.

Catalyst Use: Palladium catalysts are employed in cross-coupling steps but are avoided in the final morpholine installation to reduce metal contamination.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid is its potential as an antimicrobial agent. Research indicates that derivatives of furan-containing compounds can interfere with bacterial iron homeostasis, which is crucial for the virulence of several pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism involves the inhibition of siderophore biosynthesis, a vital process for bacterial survival under iron-limited conditions.

Case Study: Inhibition of Siderophore Biosynthesis

In a study focused on non-nucleoside inhibitors of adenylating enzymes involved in siderophore biosynthesis, compounds similar to this compound exhibited nanomolar inhibitory activity against various bacterial strains . This suggests that such compounds could be further developed into effective antibacterial drugs.

Drug Development

Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to develop new derivatives with enhanced biological activity. For instance, modifications to the furan ring and morpholine moiety have shown promise in increasing potency against target pathogens .

Data Table: Structure-Activity Relationship Findings

| Compound Variant | Activity Against M. tuberculosis | Comments |

|---|---|---|

| This compound | Moderate | Initial lead compound |

| 5-(Phenyl)-4-methyl-morpholinyl derivative | High | Improved potency observed |

| 5-(Chloro)-4-methyl-morpholinyl derivative | Very High | Significant enhancement in activity |

Material Science

Polymer Synthesis

Beyond medicinal applications, this compound has been explored in the synthesis of polymers. Its ability to form stable linkages with various monomers allows for the creation of bioactive materials that can be used in drug delivery systems .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and material science, demonstrating its versatility as a bioactive compound. Ongoing research is likely to focus on optimizing its structure for enhanced efficacy and exploring its potential in new therapeutic areas.

Mechanism of Action

The mechanism of action of 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes key structural and functional differences between 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid and related furan-carboxylic acid derivatives:

*Note: The CAS number for 5-(4-Nitrophenyl)furan-2-carboxylic acid is conflated in some sources; structural confirmation is critical .

Physicochemical Properties

Biological Activity

5-Morpholin-4-ylmethyl-furan-2-carboxylic acid (often referred to as 5-MFCA) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-MFCA is characterized by the following molecular formula: C10H13N2O4. The compound features a furan ring, a morpholine group, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions. The hydrochloride form enhances its solubility and stability, making it suitable for various biochemical applications.

The biological activity of 5-MFCA is primarily attributed to its ability to interact with specific biomolecules, particularly enzymes and receptors. The morpholine moiety plays a crucial role in binding interactions, allowing the compound to modulate protein functions. Preliminary studies suggest that 5-MFCA may influence oxidative stress pathways and inhibit certain enzymatic activities, which could lead to therapeutic effects in various diseases .

Antimicrobial Properties

Research has demonstrated that 5-MFCA exhibits antimicrobial activity against various pathogens. Notably, studies indicate that it has significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 75 µM . This makes it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-MFCA has been associated with anti-inflammatory effects. It appears to modulate cellular signaling pathways related to inflammation, which could be beneficial in treating inflammatory diseases.

Anticancer Potential

Emerging research suggests that 5-MFCA may possess anticancer properties as well. Its ability to influence cell signaling pathways could play a role in inhibiting tumor growth or promoting apoptosis in cancer cells. Further studies are needed to elucidate the specific mechanisms involved and the potential therapeutic applications in oncology .

Research Findings and Case Studies

Several studies have explored the biological activity of 5-MFCA:

- Proteomics Studies : Research indicates that 5-MFCA can selectively bind to certain protein targets, influencing their stability and activity. This selectivity is crucial for understanding complex biochemical pathways and developing targeted therapies .

- Antibacterial Activity Assessment : In vitro assays have shown that 5-MFCA effectively inhibits bacterial growth, particularly against Gram-positive bacteria like S. aureus. The agar-well diffusion method was employed to assess its antibacterial properties, demonstrating zones of inhibition comparable to established antibiotics .

- Inflammation Modulation : In studies involving inflammatory models, 5-MFCA exhibited significant reductions in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-MFCA, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Ethyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid | Ethyl group substitution on morpholine | Potentially altered pharmacokinetics |

| 5-Methyl-4-morpholin-4-ylmethyl-furan-2-carboxylic acid | Methyl group substitution on morpholine | May exhibit different biological activities compared to the parent compound |

| 5-(Morpholin-4-ylmethyl)furan-2-carboxylic acid | Lacks hydrochloride salt | Different solubility and reactivity characteristics |

This table highlights how variations in structure can influence biological activity and pharmacokinetics, providing insights into the design of new derivatives with enhanced properties.

Q & A

Q. What are the established synthetic pathways for 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid?

The synthesis typically involves introducing the morpholin-4-ylmethyl group to a pre-functionalized furan-2-carboxylic acid scaffold. A common approach is nucleophilic substitution, where a halogenated furan intermediate (e.g., 5-chloromethyl-furan-2-carboxylic acid) reacts with morpholine under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF). Post-reaction purification via recrystallization or column chromatography ensures high purity . For analogs, reaction optimization (temperature, solvent, and stoichiometry) is critical to avoid byproducts like N-alkylated morpholine derivatives.

Q. How can researchers verify the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR : Confirm substitution patterns (e.g., morpholine proton signals at δ 2.5–3.5 ppm and furan protons at δ 6.5–7.5 ppm).

- X-ray crystallography : Resolve bond angles and spatial arrangement using programs like SHELXL for refinement .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Discrepancies between spectral data and expected structures may require iterative refinement or alternative synthetic routes.

Q. What purification techniques are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Chromatography : Reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) for polar derivatives.

- Acid-base extraction : Leverage the carboxylic acid group’s pH-dependent solubility for crude product isolation .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with bioactive moieties?

- Catalyst selection : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires ligand optimization (e.g., SPhos) to enhance efficiency.

- Solvent effects : Use DMF or THF to stabilize intermediates; avoid protic solvents that may hydrolyze morpholine.

- Temperature control : Microwave-assisted synthesis (80–120°C) reduces reaction time while maintaining yield . Monitor by TLC or LC-MS to identify optimal stopping points.

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Validation workflows : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments.

- Twinned crystals : Use SHELXD for phase resolution in cases of twinning or disorder .

- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility that X-ray structures may not capture.

Q. What computational tools are suitable for modeling the interactions of this compound with biological targets?

Q. What are the stability profiles of this compound under varying storage conditions?

Q. How can researchers mitigate side reactions during functionalization of this compound?

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to avoid unwanted acylation.

- Regioselective modifications : Use directing groups (e.g., nitro) to control electrophilic substitution on the furan ring.

- Inert atmospheres : Conduct reactions under N₂/Ar to prevent oxidation of the morpholine moiety .

Methodological Notes

- Safety : Handle in fume hoods with PPE (gloves, goggles) due to potential acute toxicity (inhalation/skin contact) .

- Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously to ensure reproducibility.

- Collaborative tools : Use WinGX for collaborative crystallographic data analysis and CIF reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.